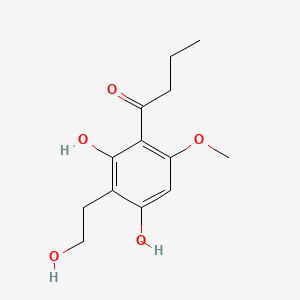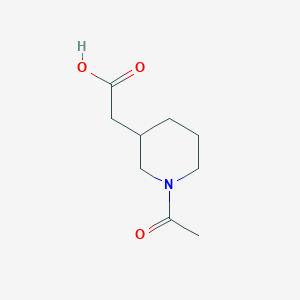
Pentafluorophenyltrichlorosilane
Descripción general
Descripción
Pentafluorophenyltrichlorosilane is a chemical compound with the molecular formula C6Cl3F5Si and a molecular weight of 301.5 g/mol . It is a clear liquid with a predicted boiling point of 193.9°C and a density of 1.63 g/cm³ . This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
(Trichlorosilyl)pentafluorobenzene is a complex compound with a high reactivity due to the presence of the trichlorosilyl groups Trichlorosilyl compounds have been used in a number of transformations, indicating a broad range of potential targets .
Mode of Action
Trichlorosilyl anions, which are stabilized solely by trichlorosilyl groups, have been used in substitution reactions, as superacids, and weakly coordinating anions . This suggests that (Trichlorosilyl)pentafluorobenzene may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the high reactivity of trichlorosilyl compounds, it is likely that they could influence a variety of biochemical pathways .
Pharmacokinetics
Drug likeness parameters are important indicators of a molecule’s potential adme properties
Result of Action
Given the high reactivity of trichlorosilyl compounds, it is likely that they could have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
Métodos De Preparación
Pentafluorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenyltriethoxysilane with thionyl chloride in the presence of pyridine hydrochloride, followed by heating for 24 hours . This method yields this compound with an 83% yield . Industrial production methods often involve similar reaction conditions but may use different reagents and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Pentafluorophenyltrichlorosilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include thionyl chloride and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride yields this compound as the major product .
Aplicaciones Científicas De Investigación
Pentafluorophenyltrichlorosilane has numerous applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other organosilicon compounds . In biology and medicine, it is used in the development of fluorescent probes and other diagnostic tools . In industry, it is used in the production of high-performance materials and coatings . Its unique chemical properties make it a valuable tool in various fields of research and development.
Comparación Con Compuestos Similares
Pentafluorophenyltrichlorosilane is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include trichloropentafluorophenylsilane and (trichlorosilyl)perfluorobenzene . These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its ability to form stable organosilicon compounds, making it a preferred choice in many research and industrial applications .
Propiedades
IUPAC Name |
trichloro-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F5Si/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHWGZPSFBJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](Cl)(Cl)Cl)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571130 | |
| Record name | Trichloro(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20083-38-9 | |
| Record name | Trichloro(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)

![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)




![N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B3031155.png)

